1-{4-[4-(2-aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine dihydrochloride
Description
The compound 1-{4-[4-(2-aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine dihydrochloride (hereafter referred to as the target compound) is a dihydrochloride salt of a bifunctional amine derivative. Its structure comprises two aromatic rings (3,5-dimethylphenyl and 2,6-dimethylphenoxy) linked via ether and propylamine chains. As a dihydrochloride salt, it likely exhibits enhanced solubility in aqueous media compared to its free base form.
The synthesis likely involves nucleophilic substitution or coupling reactions to assemble the ether and amine linkages. Applications may include central nervous system (CNS) modulation or cardiovascular therapeutics, though specific data remain speculative without further experimental validation.
Properties
CAS No. |
2059988-39-3 |
|---|---|
Molecular Formula |
C22H34Cl2N2O2 |
Molecular Weight |
429.4 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic routes and reaction conditions:
The synthesis of 1-{4-[4-(2-aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine dihydrochloride typically begins with the preparation of intermediate compounds. One common route includes the alkylation of phenolic derivatives followed by amination.
Reaction conditions often involve mild to moderate temperatures with catalysts such as palladium or copper to facilitate the formation of the desired product.
Industrial production methods:
Industrial production scales up these synthetic routes, employing continuous flow reactors to optimize yield and efficiency.
High-purity reagents and stringent conditions are maintained to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at its amine functional group, forming N-oxide derivatives.
Reduction: Reductive reactions can occur at the aromatic rings, leading to hydrogenated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings, where halogenation and nitration can modify the chemical structure.
Common reagents and conditions:
Reagents such as hydrogen peroxide (for oxidation), sodium borohydride (for reduction), and various halogenating agents are frequently used.
Reaction conditions vary but often include controlled temperatures and pressures to drive the desired transformation.
Major products formed:
Oxidation produces N-oxide derivatives.
Reduction yields hydrogenated aromatic compounds.
Substitution generates various halogenated or nitrated analogs.
Scientific Research Applications
1-{4-[4-(2-aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine dihydrochloride is pivotal in several research areas:
Chemistry: Utilized as a reagent and intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biomolecules, potentially influencing biochemical pathways.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Used in the development of specialized materials and as a stabilizer in certain processes.
Mechanism of Action
The compound’s mechanism of action involves its interaction with specific molecular targets, primarily through binding to receptor sites or enzymes. This binding can alter the activity of these targets, leading to downstream effects on cellular functions and pathways.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Discussion
Pharmacological Potential
The target compound’s structure suggests possible interaction with amine transporters or receptors. If developed as a drug, methodologies like dose-effect curve analysis () could determine its median effective dose (ED₅₀) and potency relative to analogs. For example, parallel curve tests () might compare its efficacy to β-blockers or SNRIs.
Contrasts with Triazene Reagents
While BTNPT and DBNPNPT excel in cadmium detection (sensitivity: ε > 10⁵ L·mol⁻¹·cm⁻¹), the target compound’s utility lies in its amine functionality rather than metal coordination. Its dihydrochloride form enhances bioavailability, a critical factor absent in triazene reagents.
Biological Activity
1-{4-[4-(2-aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine dihydrochloride, often referred to as a derivative of phenoxypropanamine, has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological effects, particularly in the context of neuropharmacology and cancer research.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 215.72 g/mol. The structure features a phenoxy group that is significant for its interaction with biological targets.
Anticonvulsant Activity
A study evaluated a series of compounds related to 1-{4-[4-(2-aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine for anticonvulsant properties. The most active derivative demonstrated significant efficacy in various seizure models, including the maximum electroshock (MES) test and the subcutaneous metrazole (ScMet) test. The compound exhibited an effective dose (ED50) of 5.34 mg/kg in male mice via intraperitoneal (ip) administration .
Receptor Binding
The compound binds to several receptors, which contributes to its pharmacological profile:
- σ receptors
- 5-HT1A receptors
- α2 adrenergic receptors
- 5-HT transporter
These interactions suggest that the compound may influence neurotransmitter systems involved in mood regulation and seizure activity .
Cytotoxic Activity
Recent investigations into related compounds have shown promising cytotoxic effects against various cancer cell lines. For instance, derivatives similar to the target compound were tested against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines. The results indicated that these compounds could induce apoptosis in cancer cells, highlighting their potential as anti-cancer agents .
The mechanism by which this compound exerts its biological effects involves modulation of neurotransmitter systems and potential interference with cancer cell proliferation pathways. The binding to σ and 5-HT receptors suggests a dual action that could be beneficial in treating both neurological disorders and certain types of cancer.
Case Studies
- Anticonvulsant Efficacy : In a controlled study involving male and female mice, the compound was administered at varying doses to assess its anticonvulsant properties. Results indicated a consistent reduction in seizure activity across multiple tests, affirming its potential therapeutic use in epilepsy management .
- Cytotoxicity Against Cancer Cell Lines : A series of synthesized derivatives were tested for their cytotoxic effects using MTT assays. The most potent compound outperformed cisplatin in inhibiting growth in specific cancer cell lines, demonstrating the need for further exploration into its application as an anti-cancer agent .
Data Summary
| Property | Measurement |
|---|---|
| Molecular Formula | C11H18ClN2O |
| Molecular Weight | 215.72 g/mol |
| ED50 (Anticonvulsant) | 5.34 mg/kg (ip, male mice) |
| Receptor Binding | σ, 5-HT1A, α2 adrenergic |
| Cytotoxicity | Effective against MDA-MB-231 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
